2,3,4-Trifluoro-5-(trifluoromethyl)aniline
Overview
Description
2,3,4-Trifluoro-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of trifluoromethyl groups and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-5-(trifluoromethyl)aniline typically involves the nitration of 2,3,4-trifluorotoluene followed by reduction of the nitro group to an amine. One common method involves the following steps:
Nitration: 2,3,4-Trifluorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to produce 2,3,4-trifluoro-5-nitrotoluene.
Industrial Production Methods
Industrial production of this compound often involves high-pressure synthesis using solvents and liquid ammonia. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives .
Scientific Research Applications
2,3,4-Trifluoro-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-5-(trifluoromethyl)aniline involves its reactivity in organic synthesis. The trifluoromethyl groups and fluorine atoms enhance the compound’s stability and reactivity, allowing for the modification and functionalization of organic molecules to generate novel chemical entities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3,4-Trifluoro-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl groups and fluorine atoms on the benzene ring.
Properties
IUPAC Name |
2,3,4-trifluoro-5-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKGQEBYBZBAKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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